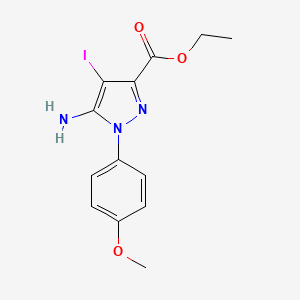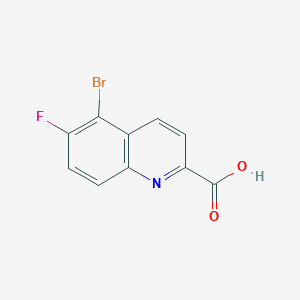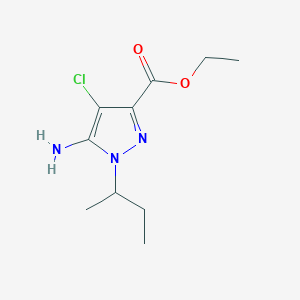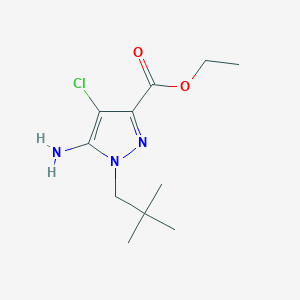
Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with amino, chloro, and pyridyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate typically involves the reaction of 3-pyridylhydrazine with ethyl 4-chloroacetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and automated control systems can further enhance the production process .
化学反応の分析
Types of Reactions
Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine.
Condensation Reactions: The carboxylate group can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and hydrazones, which can be further functionalized for various applications .
科学的研究の応用
Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a biological response. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby disrupting the growth of cancer cells or pathogens .
類似化合物との比較
Similar Compounds
- Ethyl 5-amino-1H-pyrazole-3-carboxylate
- 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylate
- 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Uniqueness
Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate is unique due to the presence of the pyridyl group, which enhances its binding affinity to certain biological targets.
特性
IUPAC Name |
ethyl 5-amino-4-chloro-1-pyridin-3-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-4-3-5-14-6-7/h3-6H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJGARCOQNHGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7950950.png)





![1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B7950988.png)
![Ethyl 5-amino-4-iodo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate](/img/structure/B7951010.png)


